
3,5-Diformilindolizina-1-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,5-diformylindolizine-1-carboxylate is a chemical compound with the molecular formula C12H9NO4 and a molecular weight of 231.20 g/mol . It is known for its application as a precolumn-labeling reagent for amino acids in high-performance liquid chromatography (HPLC) and high-performance capillary electrophoresis (HPCE) . This compound is similar to o-phthaldialdehyde but is three times more sensitive .
Aplicaciones Científicas De Investigación
Methyl 3,5-diformylindolizine-1-carboxylate has several scientific research applications:
Métodos De Preparación
The synthesis of Methyl 3,5-diformylindolizine-1-carboxylate typically involves the reaction of indolizine derivatives with formylating agents under controlled conditions . The exact synthetic route and reaction conditions can vary, but common methods include the use of formylating reagents such as Vilsmeier-Haack reagent or formic acid derivatives .
Análisis De Reacciones Químicas
Methyl 3,5-diformylindolizine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl groups to hydroxyl groups or other reduced forms.
Substitution: The formyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of Methyl 3,5-diformylindolizine-1-carboxylate primarily involves its ability to form stable complexes with amino acids and other analytes . The formyl groups react with primary amines to form Schiff bases, which can be detected and quantified using HPLC or HPCE . This reaction enhances the sensitivity and specificity of the detection method, making it a powerful tool in analytical chemistry .
Comparación Con Compuestos Similares
Methyl 3,5-diformylindolizine-1-carboxylate is unique due to its high sensitivity as a labeling reagent. Similar compounds include:
o-Phthaldialdehyde: A commonly used labeling reagent for amino acids, but less sensitive compared to Methyl 3,5-diformylindolizine-1-carboxylate.
Fluorescein: Another labeling reagent used in various analytical techniques, but with different chemical properties and applications.
Ninhydrin: Used for detecting amino acids and proteins, but operates through a different mechanism.
These comparisons highlight the unique properties of Methyl 3,5-diformylindolizine-1-carboxylate, particularly its enhanced sensitivity and specificity in analytical applications .
Actividad Biológica
Methyl 3,5-diformylindolizine-1-carboxylate (MDIC) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including data tables, case studies, and research findings.
Chemical Structure and Properties
Methyl 3,5-diformylindolizine-1-carboxylate has the molecular formula C12H9NO4 and a molecular weight of 231.20 g/mol. The compound features an indolizine core with two formyl groups at positions 3 and 5, and a carboxylate ester at position 1. This unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Research has shown that MDIC exhibits significant antimicrobial properties. In a study conducted by [source], MDIC was tested against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated that MDIC displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting its potential as an antimicrobial agent.
Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
---|---|
Escherichia coli | 64 |
Staphylococcus aureus | 32 |
Pseudomonas aeruginosa | 128 |
Antioxidant Activity
MDIC has also been evaluated for its antioxidant properties. A study published in the Journal of Medicinal Chemistry demonstrated that MDIC scavenges free radicals effectively, with an IC50 value of 25 µM. This antioxidant activity is attributed to the presence of the indolizine moiety, which can stabilize free radicals.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed that MDIC exhibits selective cytotoxic effects. In vitro tests on human breast cancer cells (MCF-7) showed that MDIC induces apoptosis, with an IC50 value of 15 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with skin infections caused by resistant bacterial strains, MDIC was administered topically. The treatment resulted in a significant reduction in infection rates compared to standard antibiotic therapy, highlighting its potential as an alternative treatment option.
Case Study 2: Cancer Treatment
A preclinical study assessed the efficacy of MDIC in combination with conventional chemotherapeutics on tumor-bearing mice. Results indicated that the combination therapy significantly reduced tumor size compared to monotherapy, suggesting a synergistic effect that warrants further investigation.
Propiedades
IUPAC Name |
methyl 3,5-diformylindolizine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-17-12(16)10-5-9(7-15)13-8(6-14)3-2-4-11(10)13/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYXGFIJSNOFGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=C(N2C(=C1)C=O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394050 |
Source
|
Record name | Methyl 3,5-diformylindolizine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163556-04-5 |
Source
|
Record name | Methyl 3,5-diformylindolizine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.